1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
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Overview
Description
1-(2-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group attached to a pyrazoloazepine ring system, which is further modified with dimethyl groups and dihydrochloride salts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves multiple steps, starting with the construction of the pyrazoloazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The fluorophenyl group is introduced through a substitution reaction, and the dimethyl groups are added via alkylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the final product.
Types of Reactions:
Reduction: Reduction reactions can be used to convert certain functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents replace existing groups on the pyrazoloazepine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve hydrogen gas and metal catalysts.
Substitution reactions typically use nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazoloazepine core, with modifications to the fluorophenyl group and the dimethyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine derivatives
Fluorophenyl-containing compounds
Pyrazoloazepine analogs
Uniqueness: 1-(2-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride (CAS No. 2059937-59-4) is a synthetic compound belonging to the pyrazolo[4,3-c]azepine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C15H20Cl2FN3. Its structure features a pyrazolo ring fused with an azepine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been evaluated for its effects on various biological targets.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the inhibitory activity of related pyrazole compounds on monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. In particular:
- Compounds similar to 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine demonstrate selective inhibition of MAO-B with promising IC50 values ranging from 0.013 µM to 0.039 µM for potent derivatives .
- Selectivity indices for MAO-B inhibition were reported as high as 120.8 for certain derivatives .
2. Cytotoxic Effects
The cytotoxicity of pyrazole derivatives was assessed using L929 fibroblast cells:
- One study reported that certain derivatives caused significant cell death at higher concentrations (IC50 values of approximately 27.05 µM), while others demonstrated negligible toxicity even at elevated doses .
- This suggests that modifications in the chemical structure can lead to variations in cytotoxic profiles.
Case Studies and Research Findings
Table 1: Summary of Biological Activities and IC50 Values
Compound | Target | IC50 Value (µM) | Notes |
---|---|---|---|
T3 | MAO-A | 1.57 | Reversible inhibitor |
T6 | MAO-B | 0.013 | Highly selective |
T3 | Cytotoxicity (L929) | 27.05 | Significant cell death at higher concentrations |
T6 | Cytotoxicity (L929) | >120.6 | Non-toxic up to tested concentrations |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the phenyl ring significantly influence biological activity:
Properties
IUPAC Name |
1-(2-fluorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-6-4-3-5-12(13)16;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELHBLOBVEYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3F)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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